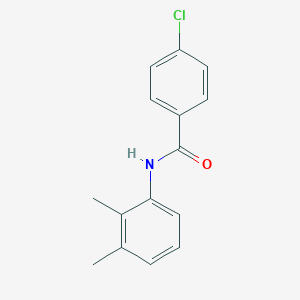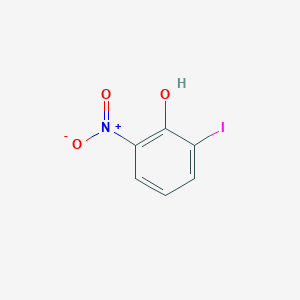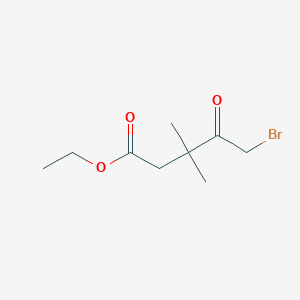
4-(Pyridin-3-ylmethoxy)benzaldehyde
Vue d'ensemble
Description
“4-(Pyridin-3-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-ylmethoxy)benzaldehyde” is 1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“4-(Pyridin-3-ylmethoxy)benzaldehyde” is a powder that is stored at room temperature . It has a melting point of 76-78°C . .Applications De Recherche Scientifique
Biotechnology: Enzymatic Production of Benzaldehyde from L-Phenylalanine
Summary of the Application
“4-(Pyridin-3-ylmethoxy)benzaldehyde” has been used in the enzymatic production of benzaldehyde from L-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry .
Methods of Application or Experimental Procedures
In this research, four enzymes were expressed in Escherichia coli: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . The yield was initially low due to the accumulation of an intermediate, phenylpyruvic acid . To improve the yield, a second reaction step was developed by engineering 4-hydroxymandelate synthase of Actinoplanes teichomyceticus . A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) was obtained by random and site-directed mutagenesis .
Results or Outcomes Obtained
The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% (wild type, 37%) . This research reports the development of an efficient process for benzaldehyde production using L-phenylalanine as a substrate .
Medicine: Treatment of Sickle Cell Disease
Summary of the Application
“4-(Pyridin-3-ylmethoxy)benzaldehyde” has been used in the development of a medicine known as voxelotor . This medicine has been granted orphan designation (EU/3/16/1769) by the European Commission for the treatment of sickle cell disease .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, the development of voxelotor likely involved complex chemical synthesis and rigorous clinical trials to evaluate its safety and efficacy in treating sickle cell disease .
Results or Outcomes Obtained
Voxelotor has been authorised in the EU as Oxbryta since 14 February 2022 . This indicates that the medicine has undergone rigorous testing and has been found to be effective in the treatment of sickle cell disease .
Organic Chemistry: Synthesis of Substituted Benzaldehydes
Summary of the Application
“4-(Pyridin-3-ylmethoxy)benzaldehyde” has been used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, the development of this synthesis likely involved complex chemical reactions and rigorous testing to evaluate its efficiency and versatility .
Results or Outcomes Obtained
This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes . This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLAHUVAOGTVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356087 | |
| Record name | 4-(pyridin-3-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethoxy)benzaldehyde | |
CAS RN |
118001-72-2 | |
| Record name | 4-(3-Pyridinylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(pyridin-3-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



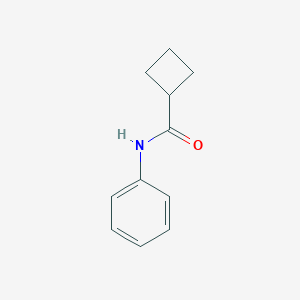
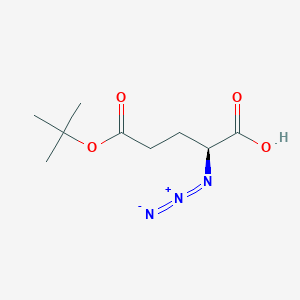
![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
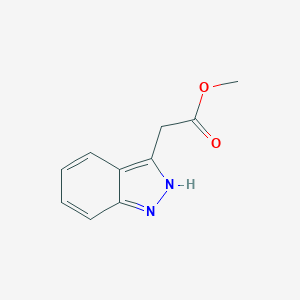
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)


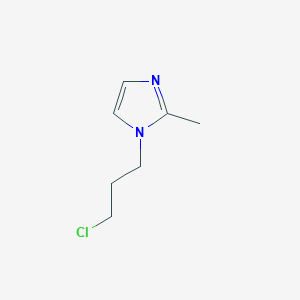

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
